molecular formula C14H18N2O4 B13425036 (R)-5-(hydroxymethyl)-3-(4-morpholinophenyl)oxazolidin-2-one CAS No. 264601-17-4

(R)-5-(hydroxymethyl)-3-(4-morpholinophenyl)oxazolidin-2-one

Cat. No.: B13425036
CAS No.: 264601-17-4
M. Wt: 278.30 g/mol
InChI Key: XBIDNDZEMBYVFR-CYBMUJFWSA-N
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Description

3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that features a morpholine ring, a phenyl group, and an oxazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the Oxazolidinone Core: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the phenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxazolidinone ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the synthesis of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(4-Morpholinyl)phenyl)-5-methyl-oxazolidin-2-one: Similar structure but lacks the hydroxymethyl group.

    3-(4-(4-Piperidinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one: Similar structure but contains a piperidine ring instead of a morpholine ring.

Uniqueness

3-(4-(4-Morpholinyl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the presence of both the morpholine ring and the hydroxymethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

264601-17-4

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

(5R)-5-(hydroxymethyl)-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H18N2O4/c17-10-13-9-16(14(18)20-13)12-3-1-11(2-4-12)15-5-7-19-8-6-15/h1-4,13,17H,5-10H2/t13-/m1/s1

InChI Key

XBIDNDZEMBYVFR-CYBMUJFWSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CO

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CO

Origin of Product

United States

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